

Troubleshooting AZD-8835 precipitation in aqueous solutions

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Compound of Interest		
Compound Name:	AZD-8835	
Cat. No.:	B605784	Get Quote

AZD-8835 Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with **AZD-8835** precipitation in aqueous solutions. The following information is designed to troubleshoot common problems and answer frequently asked questions related to the handling and formulation of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is AZD-8835 and why is its solubility in aqueous solutions a concern?

AZD-8835 is a potent and selective dual inhibitor of the PI3Kα and PI3Kδ isoforms of the phosphoinositide 3-kinase (PI3K) pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making **AZD-8835** a valuable tool for oncology research.[1][4] Like many small molecule kinase inhibitors, **AZD-8835** has poor solubility in water and aqueous buffers.[5] [6][7] This can lead to precipitation when diluting concentrated stock solutions (typically made in DMSO) into experimental media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing AZD-8835 stock solutions?

The most common and recommended solvent for preparing high-concentration stock solutions of **AZD-8835** is dimethyl sulfoxide (DMSO).[5][8] It is soluble in DMSO at concentrations as



high as 93 mg/mL (198.06 mM).[5] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce solubility.[5] Other organic solvents can also be used, but may not achieve the same concentration.

Q3: Is AZD-8835 soluble in common aqueous buffers like PBS?

AZD-8835 is generally considered insoluble in water and purely aqueous buffers like PBS.[5] While some solubility can be achieved in a 1:1 mixture of DMSO:PBS (pH 7.2) up to 0.5 mg/mL, direct dissolution in PBS is not recommended and will likely result in precipitation.[3]

Q4: How should I properly store AZD-8835 powder and its stock solutions?

- Powder: The solid form of AZD-8835 should be stored at -20°C, where it is stable for at least three to four years.[3][5]
- Stock Solutions: Once dissolved (e.g., in DMSO), stock solutions should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[5] It is generally advised to use prepared solutions promptly.[8]

Troubleshooting Guides

Q1: My **AZD-8835** precipitated after I diluted my DMSO stock into cell culture media or buffer. What should I do?

This is a common issue known as "crashing out," where a compound rapidly precipitates when transferred from a high-solubility organic solvent to a low-solubility aqueous environment.

Root Cause: The final concentration of **AZD-8835** exceeds its solubility limit in the aqueous medium, and the percentage of the organic co-solvent (DMSO) is too low to keep it in solution.

Solutions:

- Reduce Final Concentration: The simplest solution is to lower the final working concentration of AZD-8835 in your experiment.
- Maintain a Minimum DMSO Concentration: For in vitro studies, ensure the final DMSO concentration is kept below 0.5% to avoid solvent-induced cellular toxicity, but verify this is



sufficient to maintain solubility at your desired concentration.[9]

- Use a Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions. For example, dilute the stock into a smaller volume of media, vortex thoroughly, and then add this intermediate dilution to the final volume.
- Consider Co-solvents (for in vivo formulations): For animal studies, specific formulations
 using co-solvents like PEG300, Tween-80, or SBE-β-CD can significantly improve solubility
 and bioavailability.[2]

Q2: I need a clear, soluble formulation for an in vivo experiment. What are the recommended options?

For in vivo studies where a suspension is not ideal, several formulations have been developed to create clear solutions.

Solutions:

- Formulation A (with PEG300 & Tween-80): This protocol can yield a clear solution of at least 0.83 mg/mL. To prepare 1 mL:
 - Take 100 μL of an 8.3 mg/mL DMSO stock solution.
 - Add it to 400 μL of PEG300 and mix thoroughly.
 - Add 50 μL of Tween-80 and mix again.
 - Add 450 μL of saline to reach the final volume of 1 mL.[2]
- Formulation B (with SBE-β-CD): This protocol also yields a clear solution of at least 0.83 mg/mL. To prepare 1 mL:
 - Take 100 μL of an 8.3 mg/mL DMSO stock solution.
 - Add it to 900 μL of a 20% SBE-β-CD solution in saline and mix thoroughly.

Q3: My solution is still cloudy after trying to prepare it. What are my options?



If the solution remains cloudy, it indicates that the compound is not fully dissolved and may be forming a fine precipitate or suspension.

Solutions:

- Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up aggregates and improve dissolution.
- Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. However, use caution, as prolonged heating can degrade the compound. Always check the compound's stability information.
- Accept a Suspension: For certain applications, such as oral gavage in animal studies, a
 homogenous suspension is acceptable.[5][9][10] Ensure the suspension is well-mixed
 immediately before each administration to guarantee consistent dosing. A common vehicle
 for suspensions is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Polysorbate 80
 (Tween 80).[9][10]

Data Presentation

Table 1: Physical and Chemical Properties of AZD-8835

Property	Value	Reference
Molecular Formula	C22H31N9O3	[1][8]
Molecular Weight	469.5 g/mol	[1][5]
Appearance	Crystalline solid	[3]
CAS Number	1620576-64-8	[8]

Table 2: Solubility of **AZD-8835** in Various Solvents



Solvent	Concentration	Reference
DMSO	≥ 93 mg/mL (198.06 mM)	[5]
DMSO	16 mg/mL	[3]
DMF	16 mg/mL	[3]
Ethanol	2 mg/mL	[3]
Water	Insoluble	[5]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[3]

Table 3: Recommended Formulations for In Vivo Studies

Formulation Type	Components	Use Case	Reference
Homogeneous Suspension	AZD-8835 in 0.5% HPMC / 0.1% Tween 80	Oral administration	[9][10]
Homogeneous Suspension	AZD-8835 in CMC-Na solution (e.g., 5 mg/mL)	Oral administration	[5]
Clear Solution	DMSO / PEG300 / Tween-80 / Saline	Injections or when a solution is required	[2]
Clear Solution	DMSO / 20% SBE-β- CD in Saline	Injections or when a solution is required	[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Weighing: Accurately weigh the required amount of AZD-8835 powder (MW: 469.5 g/mol) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 4.695 mg.
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the tube.



- Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.
 Gentle warming (to 37°C) may be applied if needed.
- Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C.

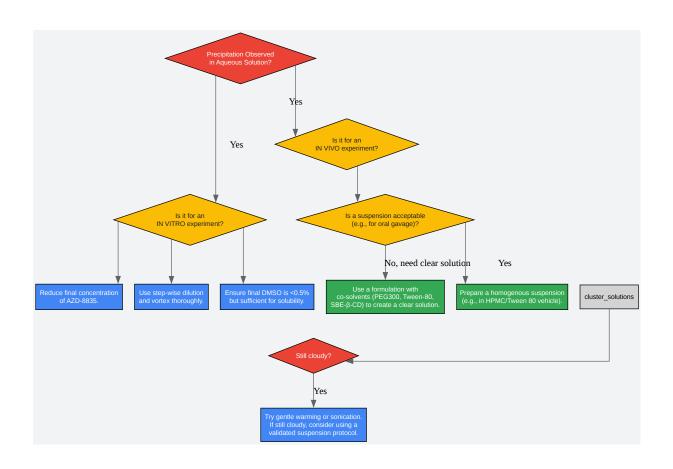
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

This protocol is for preparing a 1 μ M working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

- Thaw Stock: Thaw a single aliquot of the 10 mM AZD-8835 stock solution at room temperature.
- Intermediate Dilution: Prepare an intermediate dilution by adding 2 μ L of the 10 mM stock solution to 198 μ L of your cell culture medium or aqueous buffer. Vortex immediately and thoroughly. This creates a 100 μ M solution in 1% DMSO.
- Final Dilution: Add 100 μ L of the 100 μ M intermediate solution to 9.9 mL of the final culture medium or buffer. Mix well by inverting the tube or pipetting. This yields a final concentration of 1 μ M **AZD-8835** in 0.1% DMSO.
- Verification: Visually inspect the final solution for any signs of precipitation before use.

Visualizations

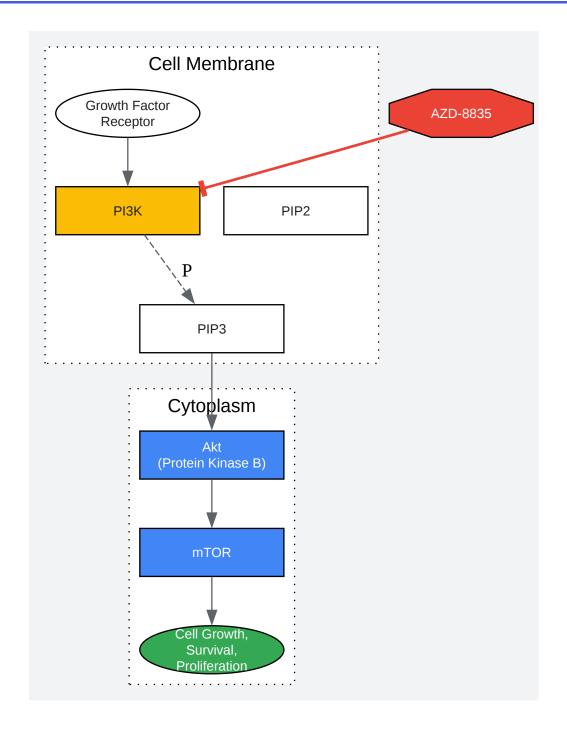




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Caption: Troubleshooting workflow for AZD-8835 precipitation issues.

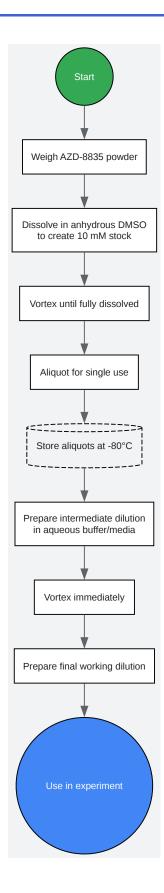




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Caption: The PI3K/Akt/mTOR signaling pathway inhibited by AZD-8835.





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Caption: Workflow for preparing an in vitro AZD-8835 working solution.



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